molecular formula C18H20N2OS B14393650 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-40-4

10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL

Cat. No.: B14393650
CAS No.: 89907-40-4
M. Wt: 312.4 g/mol
InChI Key: CUHYRYQKHKZJMY-UHFFFAOYSA-N
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Description

10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a piperidine moiety into the phenothiazine structure enhances its biological activity and broadens its application spectrum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts such as rhodium complexes can facilitate the hydrogenation and cyclization processes, making the synthesis more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .

Scientific Research Applications

10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a therapeutic agent in treating various diseases.

    Medicine: It has shown promise in the development of antipsychotic and antiemetic drugs.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, including dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The piperidine moiety enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its enhanced biological activity and broader application spectrum compared to other phenothiazine derivatives. The incorporation of the piperidine moiety significantly improves its pharmacological profile, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

89907-40-4

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

10-(piperidin-3-ylmethyl)phenothiazin-1-ol

InChI

InChI=1S/C18H20N2OS/c21-15-7-3-9-17-18(15)20(12-13-5-4-10-19-11-13)14-6-1-2-8-16(14)22-17/h1-3,6-9,13,19,21H,4-5,10-12H2

InChI Key

CUHYRYQKHKZJMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O

Origin of Product

United States

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